1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine
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Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine is a complex organic compound with the molecular formula C26H32N2O2 It is a derivative of piperazine, a chemical structure commonly used in medicinal chemistry and drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzaldehyde.
Reductive Amination: The benzyloxy intermediate is then subjected to reductive amination with piperazine and a reducing agent like sodium triacetoxyborohydride to yield 1-[3-(benzyloxy)-4-methoxybenzyl]piperazine.
Alkylation: Finally, the piperazine derivative is alkylated with 3-phenylpropyl bromide in the presence of a base to obtain the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: A related compound used in similar synthetic applications.
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine: Another derivative with similar structural features.
Uniqueness
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C28H34N2O2 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C28H34N2O2/c1-31-27-15-14-26(21-28(27)32-23-25-11-6-3-7-12-25)22-30-19-17-29(18-20-30)16-8-13-24-9-4-2-5-10-24/h2-7,9-12,14-15,21H,8,13,16-20,22-23H2,1H3 |
InChI Key |
QERBRLODQHLNMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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